molecular formula C22H20O6 B8573174 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] CAS No. 64192-22-9

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]

Cat. No.: B8573174
CAS No.: 64192-22-9
M. Wt: 380.4 g/mol
InChI Key: OBXGIEVHUHJEIW-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is a useful research compound. Its molecular formula is C22H20O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64192-22-9

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;4-[2-(4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H14O2.C8H6O4/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h3-10,15-16H,1-2H2;1-4H,(H,9,10)(H,11,12)

InChI Key

OBXGIEVHUHJEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O

Related CAS

64192-22-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A charge consisting of 167 parts of isophthalic acid and 298 parts of 1,2-bis(acetoxyphenyl)ethane and 0.005 mols potassium carbonate per mol of 1,2-bis(acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. During the reaction a nitrogen blanket is maintained in the reactor. The temperature is raised to about 245° C. and acetic acid distills. The rate of distillation during the initial 67 percent of reaction is 1.82 ml mol-1 min.-1. The distillation rate tapers after 87 parts of acetic acid have distilled in 55 minutes. The temperature rises slowly to 270° C. during the initial stage. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is then slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. A total of 112 parts of acetic acid (98 percent of theoretical) is collected. The rate of evolution of acetic acid during the vacuum stage is 1.67 ml mol-1 min.-1. The prepolymer is extruded from the vessel under slight nitrogen pressure and is reduced in a mill to a powder of particle size in the range of from 0.1 to 0.25 mm. The inherent viscosity of the prepolymer is 0.28. The prepolymer is off white in color.
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Synthesis routes and methods II

Procedure details

A charge consisting of 8.2 parts of isophthalic acid and 14.8 parts of 1,2-bis(4-acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. A nitrogen blanket is maintained in the reactor while it is heated to 250° C. for about three hours during which period approximately 3.5 to 4.0 parts of acetic acid distills. Thereupon the vessel is evacuated to a pressure of about 125 mm. and heating at 275° C. is continued for one half hour during which period an additional 1 to 1.5 parts of acetic acid distills. The vacuum is then increased to reduce the pressure to about 0.1 to 0.2 mm. and the temperature is raised to 290° C. for an additional hour. At this point the reaction mixture becomes so viscous that further stirring is difficult. Heating is stopped, the reaction mixture is again blanketed with nitrogen and allowed to cool. The resultant polymer is light yellow in color, crystalline and demonstrates an inherent viscosity of 0.57 in the phenol-tetrachloroethane solvent.
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Synthesis routes and methods III

Procedure details

A charge consisting of 82 parts of isophthalic acid and 148 parts of 1,2-bis(4-acetoxyphenyl)ethane and 0.005 moles sodium carbonate per mole of 1,2-bis(4-acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. A nitrogen blanket is maintained in the reactor while it is heated to 250° C. for about three hours during which period approximately 35 to 40 parts of acetic acid distills. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. From 95 to 97 percent of the theoretical amount of acetic acid is collected. The polymer is extruded from the vessel under slight nitrogen pressure and is reduced in a Thomas mill to a powder of particle size in the range of about 0.1 to 0.25 mm. The inherent viscosity is about 0.3. The powder is charged to a reaction vessel which is then purged with nitrogen. The pressure is reduced to 0.1 to 0.2 torr. and the temperature is raised to about 10° to 15° C. below the melting point of the polymer. Heating is continued for 12 hours. The vessel is cooled and the crystalline polymer is discharged. The inherent viscosity of the polymer is 0.90. The polymer melts at 279°-290° C. The rate of crystallization is 2.56 min.-1.
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